Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)-
Description
"Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)-" is a substituted furanyl ethanone derivative characterized by a 4,5-dihydrofuran ring system with methyl and diphenyl substituents at positions 2, 5, and 5, respectively. The ethanone moiety (RC(O)CH₃) is attached to the 3-position of the dihydrofuran ring.
Properties
CAS No. |
102860-77-5 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-(5-methyl-2,2-diphenyl-3H-furan-4-yl)ethanone |
InChI |
InChI=1S/C19H18O2/c1-14(20)18-13-19(21-15(18)2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
InChI Key |
NOTXIAVTENLNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Biological Activity
Ethanone, 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)-, also known by its CAS number 102860-77-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of Ethanone is with a molecular weight of approximately 278.34 g/mol. The compound features a furan ring structure that contributes to its biological properties. The logP value of 4.21 indicates a relatively high lipophilicity, which may influence its absorption and distribution in biological systems .
1. Antioxidant Activity
Ethanone derivatives have been studied for their antioxidant properties. Research indicates that compounds with furan moieties can scavenge free radicals effectively. A study highlighted that certain substituted furan derivatives exhibited significant antioxidant activity, suggesting that Ethanone may possess similar capabilities .
2. Anticancer Properties
Ethanone has shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of furan compounds have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| Study B | HeLa (Cervical Cancer) | 10.5 | Caspase activation |
3. Neuroprotective Effects
Research has indicated that Ethanone may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine .
| Compound | AChE Inhibition Ki (nM) |
|---|---|
| Ethanone Derivative A | 22.13 ± 1.96 |
| Reference Drug (TAC) | 40.76 |
The mechanisms underlying the biological activities of Ethanone are multifaceted:
- Antioxidant Mechanism : The furan ring is believed to participate in redox reactions, thereby neutralizing reactive oxygen species (ROS).
- Apoptosis Induction : The activation of caspases suggests that Ethanone may trigger intrinsic apoptotic pathways in cancer cells.
- Cholinergic Modulation : By inhibiting AChE, Ethanone may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.
Case Studies
Several case studies have documented the effects of Ethanone and its derivatives:
-
Case Study on Anticancer Activity :
- In a study involving MCF-7 and HeLa cell lines, treatment with Ethanone derivatives resulted in significant reductions in cell viability and increased markers of apoptosis.
-
Neuroprotection in Animal Models :
- Animal studies demonstrated that administration of Ethanone significantly improved cognitive function in models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous ethanone derivatives, focusing on structural features, reactivity, and bioactivity trends.
Table 1: Structural and Functional Comparison
Key Findings:
Scaffold-Dependent Bioactivity: The 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone moiety (Compound 14) demonstrates that minor structural changes, such as substituent positioning, critically influence activity. Compound 19, with identical substituents but altered positions, is inactive . The imidazo-pyridine scaffold (Compound 21) retains bioactivity despite differing from the pyrido-pyrimidone scaffold (Compound 14), suggesting that isosteric replacements (e.g., furan vs. pyridine) could preserve function .
Q & A
Q. What are the established synthetic routes for 1-(4,5-dihydro-2-methyl-5,5-diphenyl-3-furanyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as intermolecular condensation of precursor ketones with furan derivatives. For example, analogous furanone syntheses use α-halogenated ketones reacting with thiols or phenyl acetoxy derivatives under controlled pH and temperature (e.g., 60–80°C) to favor cyclization . Solvent choice (e.g., ethanol or dichloromethane) and catalysts (e.g., sodium ethoxide) are critical for regioselectivity. Continuous flow reactors can enhance scalability by maintaining precise temperature gradients .
- Key Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 60–80 | Ethanol | NaOEt | 65–75 |
| 2 | RT to 50 | DCM | – | 80–85 |
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data are refined using SHELXL (part of the SHELX suite), which handles small-molecule refinement robustly, even for twinned or high-resolution data . For example, analogous ethanone derivatives (e.g., pyrazole- or oxazolidinone-containing structures) are resolved with SHELXL, achieving R-factors < 0.05 . Pre-refinement steps include data integration with SAINT and absorption correction with SADABS .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?
- Methodological Answer :
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and furanyl C-O-C (1250–1000 cm⁻¹) stretches. GC-FTIR coupling is advantageous for purity assessment .
- NMR : ¹H NMR reveals dihydrofuran protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–7.8 ppm). ¹³C NMR confirms the ketone carbon (δ 200–210 ppm) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₉H₁₈O₂: 290.1307).
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from polymorphism or solvatomorphism . For example, if NMR suggests a planar furanyl group but crystallography shows puckering, perform:
- Variable-temperature NMR to assess dynamic behavior.
- DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with experimental data.
Cross-validate using PXRD to detect polymorphic phases .
Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental results?
- Methodological Answer :
Q. How can reaction pathways be optimized to minimize byproducts in the synthesis of this compound?
- Methodological Answer : Use DoE (Design of Experiments) to screen variables:
- Critical Factors : Temperature, solvent polarity, and catalyst loading.
- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 75°C, ethanol, 1.2 eq. NaOEt).
Monitor byproducts via HPLC-MS and adjust stoichiometry to disfavor side reactions (e.g., over-alkylation) .
Q. What strategies validate the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with furan-binding pockets).
- In Vitro Assays : Test against receptor isoforms (e.g., COX-2 for anti-inflammatory potential) with IC₅₀ determination.
Correlate electronic properties (from DFT) with bioactivity to refine SAR .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer :
- Scale Factors : Apply empirical scaling (e.g., 0.96–0.98 for B3LYP) to DFT-calculated frequencies.
- Anharmonic Corrections : Use VPT2 (Vibrational Perturbation Theory) to account for overtone/combination bands.
- Solvent Effects : Simulate spectra in ethanol (CPCM model) to match experimental conditions .
Research Tools and Workflows
Q. What automated platforms are suitable for high-throughput synthesis and screening?
- Methodological Answer :
- Automated Synthesis : Use Chemspeed SLT-100 for parallel reactions under inert conditions.
- HTS (High-Throughput Screening) : Couple with LC-MS for rapid purity/quantity assessment.
- Crystallization Robots : Formulatrix NT8 for polymorph screening .
Key Literature and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
